3-Furancarbothioamide, N-(4-chloro-3-(((cyclopentyloxy)imino)methyl)phenyl)-2-methyl-
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Overview
Description
3-Furancarbothioamide, N-(4-chloro-3-(((cyclopentyloxy)imino)methyl)phenyl)-2-methyl- is a complex organic compound with a unique structure that includes a furan ring, a carbothioamide group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbothioamide, N-(4-chloro-3-(((cyclopentyloxy)imino)methyl)phenyl)-2-methyl- typically involves multiple steps, starting with the preparation of the furan ring and the carbothioamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Furancarbothioamide, N-(4-chloro-3-(((cyclopentyloxy)imino)methyl)phenyl)-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and precise reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-Furancarbothioamide, N-(4-chloro-3-(((cyclopentyloxy)imino)methyl)phenyl)-2-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biological assays to investigate its effects on various biological systems.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Furancarbothioamide, N-(4-chloro-3-(((cyclopentyloxy)imino)methyl)phenyl)-2-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Furancarbothioamide, N-(4-chloro-3-(((cyclopentyloxy)imino)methyl)phenyl)-2-methyl- include other furancarbothioamide derivatives and substituted phenyl compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
The uniqueness of 3-Furancarbothioamide, N-(4-chloro-3-(((cyclopentyloxy)imino)methyl)phenyl)-2-methyl- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
178870-46-7 |
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Molecular Formula |
C18H19ClN2O2S |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
N-[4-chloro-3-[(E)-cyclopentyloxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C18H19ClN2O2S/c1-12-16(8-9-22-12)18(24)21-14-6-7-17(19)13(10-14)11-20-23-15-4-2-3-5-15/h6-11,15H,2-5H2,1H3,(H,21,24)/b20-11+ |
InChI Key |
BQUDVOCALIHNLE-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OC3CCCC3 |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC3CCCC3 |
Origin of Product |
United States |
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